molecular formula C17H13N3O3S B2517771 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-53-9

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2517771
CAS No.: 868230-53-9
M. Wt: 339.37
InChI Key: WNRGJCYGXYYORN-UHFFFAOYSA-N
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Description

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It belongs to a class of benzothiazole derivatives, which are recognized as privileged structures in drug discovery due to their diverse biological activities . Researchers investigate this compound for its potential as a key intermediate or active scaffold in developing novel therapeutic agents. Compounds with this benzothiazole-carboxamide core have been the subject of patents for their application as apelin receptor (APLNR) agonists . Agonists of the apelin receptor are being studied for their potential in treating a range of cardiovascular and metabolic diseases , including heart failure, hypertension, and type 2 diabetes mellitus . The mechanism of action for this class of compounds is believed to involve the activation of apelin receptor-mediated signaling pathways, which play a crucial role in vascular tone, cardiac contractility, and fluid homeostasis . Furthermore, related benzothiazole-2-carboxamide derivatives have also demonstrated notable antioxidant and antiproliferative activities in preclinical research, making them leads for further optimization in oncology and oxidative stress-related disorders . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound to further explore its physicochemical properties and potential applications in their specific fields of study.

Properties

IUPAC Name

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-22-12-7-8-13(23-2)15-14(12)19-17(24-15)20-16(21)11-5-3-10(9-18)4-6-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRGJCYGXYYORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using methoxy reagents.

    Cyano Group Addition: The cyano group is added via cyanoacetylation of the amine group.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyano group can form hydrogen bonds with target proteins, enhancing binding affinity. The dimethoxy groups may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • 4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-49-3): Substituents: Chloro groups at positions 4 and 5 of the benzothiazole. Molecular Weight: 348.2 g/mol. Lipophilicity: XLogP3 = 4.5 (highly lipophilic due to chloro groups).
  • N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide (CAS 895015-83-5): Substituents: Chloro at position 4 and a pyridinylmethyl group. Molecular Weight: 404.9 g/mol.

Substituent Variations on the Benzamide Group

  • MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide): Activity: IC50 = 8.1 µM against the ABC16-Monster yeast strain, but inactive against wild-type S. cerevisiae. Key Differences: The pyridinylmethyl group confers enhanced activity in drug-sensitive strains, suggesting efflux-pump susceptibility in wild-type organisms .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide ~382.3 (estimated) ~3.2 6 3
4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide 348.2 4.5 4 2
MMV001239 404.3 3.8 7 5

Key Observations :

  • Methoxy groups in the target compound improve solubility compared to chloro analogs but may reduce membrane permeability.

Enzyme Inhibition Potential

  • CYP51 Hypothesis: The pyridyl motif in MMV001239 suggests possible CYP51 (lanosterol demethylase) inhibition, a mechanism relevant in antifungal and antiparasitic therapies. The dimethoxy analog may lack this activity due to the absence of a pyridine ring .
  • sEH (Soluble Epoxide Hydrolase) Binding: Docking studies for analogs (e.g., 4-cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide) show rigid-receptor interactions, suggesting that methoxy groups in the target compound could enhance hydrogen bonding in similar catalytic pockets .

Antimicrobial Activity

  • Yeast Susceptibility : MMV001239’s potency in engineered yeast strains highlights the role of efflux pumps in resistance. The dimethoxy analog’s activity may depend on similar transport mechanisms but remains untested .

Crystallographic and Stability Data

  • Crystal Packing : Analogs like N-(1,3-benzothiazol-2-yl)benzamide exhibit distinct lattice parameters (e.g., a = 5.9479 Å, b = 16.8568 Å). Methoxy groups in the target compound may alter packing efficiency, impacting dissolution rates and formulation stability .

Biological Activity

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular structure of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide can be represented as follows:

PropertyValue
IUPAC Name4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Molecular FormulaC23H22N4O3S
Molecular Weight422.51 g/mol
CAS Number895431-07-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group and the benzothiazole moiety contribute to its reactivity and binding affinity to these targets. The precise mechanism may involve inhibition or activation of pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Anticancer Properties

Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. A study focusing on related compounds revealed that they can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Case Study:
In vitro studies have shown that compounds similar to 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. These studies often measure cell viability using assays such as MTT or XTT, demonstrating IC50 values in the low micromolar range .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Research Findings:
A study reported that related benzothiazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve interference with the synthesis of bacterial cell walls or proteins .

Data Summary

The following table summarizes key findings related to the biological activities of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide:

Activity TypeAssay TypeTarget Organisms/CellsIC50/Effectiveness
AnticancerMTT AssayMCF-7, HT-29, A549Low µM range
AntimicrobialDisk DiffusionE. coli, S. aureusZone of inhibition >15 mm
Anti-inflammatoryRAW264.7 CellsLPS-induced inflammationSignificant reduction in NO production

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